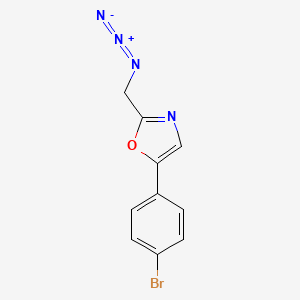
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-ol, also known as 2-EMDP, is an organic compound that belongs to the class of pyrrolidinols. It is a colorless, water-soluble liquid that has a wide range of applications in the field of chemistry. 2-EMDP is used as a starting material for the synthesis of other compounds, as a reagent for the preparation of various compounds, and as a solvent in organic synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial Agents
This compound shows promise in the development of new antimicrobial agents. Its structure could be manipulated to create derivatives with potential activity against a range of bacteria, such as Staphylococcus aureus and Escherichia coli. The presence of the pyrrolidinyl ethan-1-ol moiety may contribute to its interaction with bacterial cell membranes, leading to their disruption .
Biotechnology: Vaccine Adjuvants
In biotechnology, derivatives of this compound could be explored as vaccine adjuvants. They may act as TLR7/8 agonists, which are known to induce strong immune responses. This can be particularly useful in enhancing the efficacy of vaccines in inducing antigen-specific Th1 responses .
Agriculture: Herbicide Development
The structural features of this compound suggest it could serve as a precursor in the synthesis of herbicides. Its potential to form stable bonds with other functional groups might allow for the creation of compounds that target specific enzymes or growth processes in weeds .
Material Science: Fluorous Biphasic Catalysis
In material science, this compound could be used as an internal standard or a reactant in fluorous biphasic catalysis reactions. This technique is used to facilitate the separation of products from reactants in the synthesis of complex materials .
Environmental Science: Pollution Remediation
The compound’s potential to form complexes with metals suggests it could be used in environmental science for pollution remediation. It might help in the development of new methods for the removal of heavy metals from water sources .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound could be utilized as a standard in chromatographic analyses due to its unique retention properties. It could help in the calibration of equipment and ensure the accuracy of analytical results .
Eigenschaften
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-14-8-10-7-12(5-6-13)9-11(10,2)3/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOCWNILIMTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480909.png)
![6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480911.png)
![6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480913.png)
![1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480914.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480915.png)
![1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480916.png)







